

Check Availability & Pricing

# Preclinical Profile of GSK-2793660: An In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

GSK-2793660 is an oral, irreversible inhibitor of Cathepsin C (CTSC), a lysosomal cysteine protease that plays a crucial role in the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[1][2][3] [4] By inhibiting CTSC, GSK-2793660 was developed with the therapeutic hypothesis of reducing the activity of these downstream NSPs, which are implicated in the pathophysiology of various inflammatory diseases, such as bronchiectasis.[2] This technical guide provides a comprehensive overview of the core preclinical studies of GSK-2793660, summarizing key data on its mechanism of action, in vitro potency, and preclinical safety findings. The development of GSK-2793660 was ultimately halted during Phase I clinical trials due to observations of epithelial desquamation in human subjects, an effect not predicted by the preclinical animal models.[1]

## **Mechanism of Action**

**GSK-2793660** is a substrate-competitive, potent, and selective inhibitor of CTSC.[1] Its mechanism is effectively irreversible, allowing for a high degree of enzyme inhibition that can be maintained over an extended period.[1] CTSC is responsible for the proteolytic activation of pro-NSPs (pro-NE, pro-CG, and pro-PR3) within the bone marrow during neutrophil maturation. By inhibiting CTSC, **GSK-2793660** aims to reduce the pool of active NSPs in circulating neutrophils.



# **Signaling Pathway**



Click to download full resolution via product page

Caption: Mechanism of action of GSK-2793660.

**Data Presentation** 

In Vitro Potency

| Parameter         | Value            | Source |
|-------------------|------------------|--------|
| IC50 against CTSC | <0.43 to 1 nM    | [1]    |
| kinact/Ki         | 9.0 x 104 M-1s-1 | [1]    |

# **Preclinical Toxicology Summary**

The following table summarizes the key findings from preclinical toxicology studies. It is important to note that detailed quantitative data and full study reports are not publicly available and are referenced from a Phase I clinical trial publication citing the GSK Investigator's Brochure.[1]



| Species | Duration       | Doses                                            | Key Findings                            | Source |
|---------|----------------|--------------------------------------------------|-----------------------------------------|--------|
| Rat     | Up to 3 months | High doses<br>(specific levels<br>not disclosed) | No manifestation of skin abnormalities. | [1]    |
| Dog     | Up to 3 months | High doses<br>(specific levels<br>not disclosed) | No manifestation of skin abnormalities. | [1]    |

# **Experimental Protocols**

Detailed experimental protocols for the preclinical studies of **GSK-2793660** are not publicly available. The information below is a high-level description based on standard practices and the limited information from published sources.

# **In Vitro Enzyme Inhibition Assay**

- Objective: To determine the potency of GSK-2793660 in inhibiting CTSC activity.
- Methodology: A biochemical assay was likely used, involving recombinant human CTSC and
  a synthetic substrate. The rate of substrate cleavage by CTSC would be measured in the
  presence and absence of varying concentrations of GSK-2793660. The IC50 value,
  representing the concentration of GSK-2793660 required to inhibit 50% of CTSC activity,
  was then determined. To determine the kinetics of irreversible inhibition, a kinact/Ki assay
  would have been performed.

# **Preclinical Toxicology Studies**

- Objective: To assess the safety and tolerability of GSK-2793660 in animal models following repeated dosing.
- Methodology: As per standard regulatory requirements, toxicology studies were conducted in
  two species, a rodent (rat) and a non-rodent (dog).[1] These studies likely involved daily oral
  administration of GSK-2793660 at multiple dose levels for a duration of up to 3 months. A
  control group receiving a vehicle would have been included for comparison. The animals
  would have been monitored for clinical signs of toxicity, and regular collection of blood and



urine samples for hematology and clinical chemistry analysis would have been performed. At the end of the study, a comprehensive histopathological examination of all major organs and tissues would have been conducted to identify any microscopic changes.

# **Experimental Workflow**



Click to download full resolution via product page

Caption: High-level preclinical development workflow for GSK-2793660.

## Conclusion

The preclinical data for **GSK-2793660** demonstrated potent and selective in vitro inhibition of its target, Cathepsin C. Subsequent toxicology studies in rats and dogs for up to 3 months did



not reveal any skin-related adverse effects, which were later observed in the first-in-human Phase I study.[1] This discrepancy highlights the inherent limitations of preclinical models in predicting all potential human toxicities. The unexpected emergence of epithelial desquamation in clinical trials led to the discontinuation of the development of **GSK-2793660**.[1][3] The preclinical findings, however, remain valuable for the broader understanding of Cathepsin C inhibition and inform the development of future molecules targeting this pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical Profile of GSK-2793660: An In-Depth Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3323170#preclinical-studies-of-gsk-2793660]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com